molecular formula C17H14N2OS2 B12164148 3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12164148
M. Wt: 326.4 g/mol
InChI Key: DROQMFXBDAVZOH-GDNBJRDFSA-N
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Description

3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 4-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

Mechanism of Action

The exact mechanism of action of 3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone core and aromatic rings. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-2-one
  • 3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-5-one

Uniqueness

3-(2,4-Dimethylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring and the presence of both 2,4-dimethylphenyl and 4-pyridylmethylene groups

Properties

Molecular Formula

C17H14N2OS2

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2OS2/c1-11-3-4-14(12(2)9-11)19-16(20)15(22-17(19)21)10-13-5-7-18-8-6-13/h3-10H,1-2H3/b15-10-

InChI Key

DROQMFXBDAVZOH-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)C

Origin of Product

United States

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